molecular formula C14H12N6OS B5739657 4-[5-(pyridin-2-ylmethylsulfanyl)tetrazol-1-yl]benzamide

4-[5-(pyridin-2-ylmethylsulfanyl)tetrazol-1-yl]benzamide

Cat. No.: B5739657
M. Wt: 312.35 g/mol
InChI Key: CCMPSVYGTQZJSV-UHFFFAOYSA-N
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Description

4-[5-(pyridin-2-ylmethylsulfanyl)tetrazol-1-yl]benzamide is a heterocyclic compound that features a tetrazole ring linked to a benzamide moiety through a sulfanyl bridge and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(pyridin-2-ylmethylsulfanyl)tetrazol-1-yl]benzamide typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[5-(pyridin-2-ylmethylsulfanyl)tetrazol-1-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[5-(pyridin-2-ylmethylsulfanyl)tetrazol-1-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(pyridin-2-ylmethylsulfanyl)tetrazol-1-yl]benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Properties

IUPAC Name

4-[5-(pyridin-2-ylmethylsulfanyl)tetrazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6OS/c15-13(21)10-4-6-12(7-5-10)20-14(17-18-19-20)22-9-11-3-1-2-8-16-11/h1-8H,9H2,(H2,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMPSVYGTQZJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=NN=NN2C3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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